
3-Buten-1-ol
Overview
Description
3-Buten-1-ol: allylcarbinol or vinylethyl alcohol , is a homoallyl alcohol with the molecular formula C4H8O . It is a clear, colorless liquid with a molecular weight of 72.11 g/mol . This compound is characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C), making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Buten-1-ol can be synthesized through the selective dehydration of 1,4-butanediol using various catalysts. One effective method involves using Ca-Zr-Sn composite oxides as catalysts, which provide high selectivity and conversion rates . The reaction typically involves heating the 1,4-butanediol in the presence of the catalyst at elevated temperatures (around 650°C) to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced by the dehydration of 1,4-butanediol using cerium catalysts . This method is favored due to its efficiency and the high purity of the resulting product. The process involves the removal of water molecules from 1,4-butanediol, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-butenal or 3-buten-1-oic acid.
Reduction: It can be reduced to form 1-butanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or organometallic compounds are commonly employed.
Major Products:
Oxidation: 3-Butenal, 3-buten-1-oic acid.
Reduction: 1-Butanol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Synthetic Applications
3-Buten-1-ol serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
Hydrohydrazination of Olefins
Research has demonstrated the use of this compound in manganese-catalyzed hydrohydrazination reactions, which involve the addition of hydrazine to olefins to form hydrazones. This process is significant for synthesizing nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals .
Conversion of Propargylic Acetates to Ethers
In another application, this compound is utilized in the conversion of propargylic acetates to ethers through a reaction catalyzed by ferric chloride. This transformation highlights its role as a nucleophile in ether synthesis, which is crucial for creating complex organic molecules .
Industrial Applications
This compound is also employed in various industrial processes:
Production of Fine Chemicals
The compound is used as a building block for the synthesis of fine chemicals, including fragrances and flavors. Its unique structure allows it to impart specific olfactory properties, making it valuable in the cosmetic and food industries.
Polymer Production
Due to its unsaturated nature, this compound can be polymerized to produce polybutenyl compounds, which are used in adhesives, coatings, and sealants. The ability to modify its polymerization conditions enables the production of materials with tailored properties .
Biological Applications
Recent studies have explored the biological applications of this compound:
Bioconversion Processes
Research indicates that this compound can be produced biologically through fermentation processes involving specific microorganisms. This biotechnological approach is being investigated for sustainable production methods and could lead to environmentally friendly alternatives for chemical synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 3-Buten-1-ol involves its ability to participate in various chemical reactions due to the presence of both a hydroxyl group and a double bond. These functional groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Butanol: A primary alcohol with a similar structure but lacks the double bond.
2-Buten-1-ol: An isomer with the double bond located at a different position.
3-Butyn-1-ol: Contains a triple bond instead of a double bond.
Uniqueness: 3-Buten-1-ol is unique due to its combination of a hydroxyl group and a double bond, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in the production of various pharmaceuticals and industrial chemicals .
Biological Activity
3-Buten-1-ol is an unsaturated alcohol with the molecular formula . It possesses both a hydroxyl group and a double bond, which endows it with unique chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, metabolic pathways, and potential applications in various fields.
This compound is characterized by:
- Molecular Formula :
- Structure : An unsaturated alcohol with a double bond between the second and third carbon atoms.
- Physical State : Typically encountered as a colorless liquid.
Metabolism and Enzyme Interactions
Research indicates that this compound may interact with various enzymes, particularly those involved in alcohol metabolism. One significant enzyme is alcohol dehydrogenase , which catalyzes the oxidation of alcohols. The presence of the hydroxyl group allows this compound to be metabolized similarly to other alcohols, influencing its pharmacokinetics within biological systems .
Table 1: Summary of Enzyme Interactions
Enzyme | Interaction Type | Impact on Metabolism |
---|---|---|
Alcohol Dehydrogenase | Oxidation | Converts this compound to butenal |
Cytochrome P450 | Oxidative metabolism | Involvement in the metabolism of xenobiotics |
Reactivity with Hydroxyl Radicals
Studies have shown that this compound exhibits enhanced reactivity towards hydroxyl (OH) radicals compared to its alkene analogue, 1-butene. This increased reactivity is attributed to the unsaturated nature of the alcohol, allowing it to participate in radical reactions that are significant in atmospheric chemistry and potentially in biological oxidative stress contexts .
Case Study 1: Atmospheric Chemistry
A comparative study investigated the kinetics of reactions between this compound and OH radicals at room temperature. Results indicated that this compound reacts approximately 1.2 times faster than 1-butene under similar conditions. This finding is crucial for understanding the compound's behavior in environmental contexts, particularly regarding its role in atmospheric processes and potential impacts on air quality .
Case Study 2: Metabolite Identification
In another study focusing on secondary metabolites, this compound was identified as a compound present in various plant species. Its sweet and fruity taste suggests potential applications in flavoring and fragrance industries. Moreover, as a secondary metabolite, it may play roles in plant defense mechanisms or signaling pathways .
Flavoring and Fragrance Industry
Given its pleasant aroma profile, this compound could be utilized as a flavoring agent or fragrance component. Its presence in certain fruits indicates its potential for enhancing food products.
Environmental Monitoring
Due to its reactivity with OH radicals, monitoring levels of this compound could serve as an indicator of oxidative stress in environmental samples or biological systems.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the conformational composition of 3-Buten-1-ol?
Gas electron diffraction (GED) combined with computational modeling is the primary method for identifying conformers. For this compound, GED revealed two conformers: a major one (68.6%) with dihedral angles , , and a minor conformer (31.4%) with distinct angles , . Least-squares analysis and theoretical intensity functions validate these findings .
Q. How can NMR spectroscopy be applied to analyze this compound in protonated solvents?
Protonated solvents like methanol complicate NMR due to strong solvent signals. Techniques such as 1D WET (Water Suppression Enhanced Through T1 effects) suppress solvent peaks, enabling clear observation of solute resonances. For this compound, this method resolves splitting patterns and coupling constants critical for structural assignment .
Q. What synthetic routes are available for this compound?
Common methods include:
- Acetylation : Reacting 3-methyl-1-buten-1-ol with acetic anhydride to form esters, followed by hydrolysis .
- Transmetallation : Using allyltin trichloride intermediates generated from stannanes (e.g., tributyltin) and aldehydes to achieve stereoselective synthesis . Challenges include controlling regioselectivity and isolating reactive intermediates.
Q. How is this compound distinguished from structural isomers using analytical techniques?
Gas chromatography/mass spectrometry (GC/MS) with retention time (RT) and Kovats Index (KI) matching is key. For example:
- This compound: RT = 2.45, KI = 731 .
- 3-Methyl-2-buten-1-ol: RT = 2.85, KI = 773 . Spectral libraries (e.g., NIST) and 2D NMR further differentiate isomers.
Advanced Research Questions
Q. How does conformational diversity influence the reaction kinetics of this compound with OH radicals?
Microcanonical variational transition state theory (VTST) at the BHandHLYP/aug-cc-pVDZ level calculates a rate coefficient of at 298.15 K. Conformers contribute to non-Arrhenius behavior, requiring Boltzmann-weighted averaging for accurate predictions. Deviations <25% from experimental data highlight the role of conformational sampling .
Q. What contradictions exist in experimental data on this compound, and how are they resolved?
Discrepancies arise in conformer ratios and kinetic data due to:
- Methodological bias : GED vs. computational populations.
- Temperature effects : Conformer stability shifts with thermal energy. Resolution involves multi-technique validation (e.g., GED, VTST) and error propagation analysis (e.g., standard deviations in dihedral angles) .
Q. What role does this compound play in atmospheric chemistry models?
As a volatile organic compound (VOC), its OH reaction rate determines atmospheric lifetime. Global models (e.g., NVOC emissions frameworks) integrate its reactivity to predict ozone formation and secondary organic aerosol (SOA) yields. Comparative studies with 1-butene () inform regional air quality simulations .
Q. How are reaction intermediates like allyltin trichloride characterized in this compound synthesis?
Trapping intermediates via low-temperature NMR or cryogenic matrix isolation confirms their structure. For allyltin trichloride, -NMR and X-ray crystallography validate bonding geometry. Kinetic studies (e.g., GC monitoring) track intermediate formation and decay .
Q. Methodological Best Practices
- Conformational Analysis : Combine GED with DFT (e.g., B3LYP/6-311++G**) for energy minima mapping.
- Kinetic Modeling : Use Master Equation solvers (e.g., MESMER) to account for pressure-dependent effects.
- Data Contradiction : Apply Bayesian statistics to weigh conflicting datasets and prioritize uncertainty reduction.
Properties
IUPAC Name |
but-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPTYLOMNJNZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-71-9 | |
Record name | 3-Buten-1-ol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2060836 | |
Record name | 3-Buten-1-ol | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Buten-1-ol | |
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Boiling Point |
113.50 °C. @ 760.00 mm Hg | |
Record name | 3-Buten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031324 | |
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CAS No. |
627-27-0 | |
Record name | 3-Buten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-buten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-BUTEN-1-OL | |
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Record name | 3-Buten-1-ol | |
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